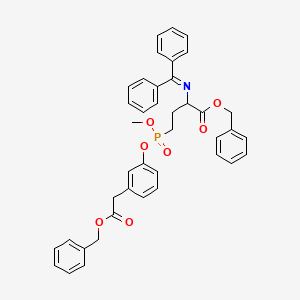

Benzyl 4-((3-(2-(Benzyloxy)-2-oxoethyl)phenoxy)(methoxy)phosphoryl)-2-((diphenylmethylene)amino)butanoate

Description

This compound is a structurally complex molecule featuring a benzyl ester core, a phosphoryl group, a diphenylmethylene amino moiety, and a phenoxy-linked benzyloxy-oxoethyl substituent. Its synthesis likely involves multi-step reactions, including phosphorylation and amidation, to assemble these functional groups.

Properties

Molecular Formula |

C40H38NO7P |

|---|---|

Molecular Weight |

675.7 g/mol |

IUPAC Name |

benzyl 2-(benzhydrylideneamino)-4-[methoxy-[3-(2-oxo-2-phenylmethoxyethyl)phenoxy]phosphoryl]butanoate |

InChI |

InChI=1S/C40H38NO7P/c1-45-49(44,48-36-24-14-19-33(27-36)28-38(42)46-29-31-15-6-2-7-16-31)26-25-37(40(43)47-30-32-17-8-3-9-18-32)41-39(34-20-10-4-11-21-34)35-22-12-5-13-23-35/h2-24,27,37H,25-26,28-30H2,1H3 |

InChI Key |

YBEGOIOYIUPRRF-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCC(C(=O)OCC1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)CC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

Benzyl 4-((3-(2-(Benzyloxy)-2-oxoethyl)phenoxy)(methoxy)phosphoryl)-2-((diphenylmethylene)amino)butanoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C40H38NO7P, with a molecular weight of approximately 675.706 g/mol. Its structure features multiple functional groups, including phosphonate, methoxy, and diphenylmethylene amino groups, which contribute to its biological activities. The compound's unique combination of functionalities allows it to selectively inhibit specific biological targets.

Inhibition of Factor XIa

One of the primary biological activities of this compound is its role as an inhibitor of Factor XIa, an enzyme crucial in the coagulation cascade. Inhibition of Factor XIa can provide therapeutic benefits in conditions such as thrombosis and other cardiovascular diseases.

Mechanism of Action:

- The compound interacts specifically with the active site of Factor XIa, leading to competitive inhibition.

- This interaction has been characterized through various in vitro studies that demonstrate its binding affinity and inhibitory effects.

Antiviral Properties

In addition to its anticoagulant properties, preliminary studies suggest that compounds with similar structures may exhibit antiviral activity. This potential opens avenues for research into treating viral infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other phosphonate compounds known for their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar phosphonate structure | Antiviral activity |

| Compound B | Contains diphenylmethylene group | Factor Xa inhibitor |

| Compound C | Phosphonate derivative | Anticoagulant properties |

The uniqueness of this compound lies in its specific combination of functionalities that allow it to selectively inhibit Factor XIa while potentially offering antiviral properties not found in other similar compounds.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant inhibitory activity against Factor XIa. These studies typically involve:

- Testing various concentrations to determine IC50 values.

- Evaluating the compound's effects on cell lines relevant to thrombosis and viral infections.

Future Directions

Further research is necessary to fully characterize the interactions of this compound with other biomolecules and its potential side effects when used therapeutically. Additionally, exploring the structure-activity relationship (SAR) could provide insights into optimizing its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c): This compound shares a butanoate ester backbone but lacks the phosphoryl and diphenylmethylene amino groups. Its synthesis involves simpler esterification with 80% yield under mild conditions (DMF, triethylamine, 16 hours) . The absence of phosphorus reduces its molecular weight (356.19 g/mol vs. ~600–700 g/mol for the target compound) and alters solubility and reactivity.

- Methyl 4-[N-Benzyl-N-(2-Ethoxy-2-oxoethyl)amino]butanoate: This derivative includes a benzyl-substituted amino group but lacks the phosphoryl and phenoxy-benzyloxy motifs.

- Its IR and NMR profiles emphasize C=O and N-H bonds, differing from the target compound’s phosphoryl (P=O) and Schiff base (C=N) signals .

Preparation Methods

Starting Materials and Intermediates

- Protected amino acid derivatives: The amino group is protected as a diphenylmethylene imine to prevent side reactions during phosphorylation.

- Phosphorylating agents: Methoxyphosphoryl derivatives are introduced using reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate or related phosphonium salts.

- Benzyloxy-substituted phenols: These provide the phenoxy moiety after ether formation.

Stepwise Synthetic Procedure

Protection of the amino group:

The amino acid precursor (e.g., 4-aminobutanoic acid derivative) is reacted with benzophenone to form the diphenylmethylene imine protecting group. This step enhances stability during subsequent phosphorylation.Phosphorylation of the hydroxyl group:

The phenolic hydroxyl group on the 3-position of the aromatic ring is phosphorylated with a methoxyphosphoryl reagent. The reaction is typically conducted in anhydrous solvents such as dichloromethane or N,N-dimethylformamide at low temperatures (0 to 20 °C) to control reactivity and avoid side products.Attachment of the benzyloxyacetyl side chain:

The benzyloxy group is introduced via an ester or ether linkage, often by reacting the phosphorylated intermediate with benzyloxyacetyl chloride or a similar activated ester under basic conditions.Formation of the benzyl ester:

The carboxylic acid terminus of the butanoate is esterified with benzyl alcohol using standard esterification protocols, such as DCC (dicyclohexylcarbodiimide) coupling or acid-catalyzed methods.Purification:

The crude product is purified by silica gel chromatography using solvent systems such as hexane/ethyl acetate mixtures. The final compound is obtained as a colorless oil or solid depending on the scale and conditions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group protection | Benzophenone, acid catalyst | Room temperature | 2–4 hours | 85–90 | Forms diphenylmethylene imine |

| Phosphorylation | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, base (e.g., triethylamine) | 0–20 °C | 12–18 hours | 70–80 | Anhydrous DMF solvent preferred |

| Benzyloxyacetylation | Benzyloxyacetyl chloride, base | 0–25 °C | 3–6 hours | 75–85 | Controlled addition to avoid overreaction |

| Benzyl ester formation | Benzyl alcohol, DCC or acid catalyst | Room temperature | 4–8 hours | 80–90 | Standard esterification |

| Purification | Silica gel chromatography | Ambient | - | - | Hexane/ethyl acetate solvent system |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic protons, methoxy groups, and the diphenylmethylene protecting group.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 675.7 g/mol.

- Infrared Spectroscopy (IR): Characteristic P=O stretching around 1250 cm⁻¹ and ester C=O stretching near 1735 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%).

Research Outcomes and Applications

This compound serves as an intermediate in the synthesis of Nahlsgen (N497063), a highly selective and irreversible γ-glutamyl transpeptidase inhibitor with no inhibitory activity on glutamine amidotransferases. The selective phosphorylation and protection strategy ensures the compound’s suitability for further biological evaluation and drug development.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core synthetic strategy | Protection → Phosphorylation → Side chain attachment → Esterification → Purification |

| Key reagents | Benzophenone, phosphonium salts, benzyloxyacetyl chloride, benzyl alcohol |

| Solvents | Dichloromethane, N,N-dimethylformamide, tetrahydrofuran |

| Temperature range | 0 to 25 °C |

| Typical yields | 70–90% per step |

| Purification methods | Silica gel chromatography with hexane/ethyl acetate |

| Analytical techniques | NMR, MS, IR, HPLC |

| Application | Intermediate for selective γ-glutamyl transpeptidase inhibitor synthesis |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including esterification, phosphorylation, and protection/deprotection strategies. Key steps include:

- Phosphorylation : Use methoxyphosphoryl chloride under anhydrous conditions with a base (e.g., triethylamine) to introduce the phosphoryl group .

- Amino Protection : The diphenylmethylene group stabilizes the amino moiety during synthesis; deprotection may require acidic conditions (e.g., HCl in dioxane) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF or DCM) and temperature (0–25°C) to minimize side reactions. Catalysts like Pd(0) (for coupling reactions) can improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 7.2–7.5 ppm (aromatic protons from benzyl and diphenylmethylene groups) and δ 4.0–5.5 ppm (ester and phosphoryl oxygens) .

- ³¹P NMR : A singlet near δ 0–5 ppm confirms the phosphoryl group .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (P=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the phosphoryl and ester groups .

- Handling : Use anhydrous solvents (e.g., dry THF) and gloveboxes for moisture-sensitive steps. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish between benzyloxy and diphenylmethylene protons .

- X-ray Crystallography : Use single-crystal diffraction to resolve ambiguous stereochemistry, especially for the phosphoryl and amino groups .

- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility in the phenoxy or benzyloxy groups .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Parameters | Analysis Method |

|---|---|---|

| pH 2–9 (buffers) | 25–60°C, 1–30 days | HPLC (purity tracking) |

| Oxidative Stress | H₂O₂ (0.1–1%) | LC-MS for degradation |

- Split-Plot Design : Use randomized blocks to test multiple variables (e.g., pH, temperature) simultaneously, with replicates to ensure statistical robustness .

Q. How does the diphenylmethylene amino group influence reactivity in nucleophilic environments, and what methods elucidate its role?

- Methodological Answer :

- Comparative Studies : Synthesize analogs without the diphenylmethylene group and compare reaction rates (e.g., with nucleophiles like amines or thiols). Use kinetic assays (UV-Vis or stopped-flow) to quantify differences .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict electron density shifts and steric effects caused by the diphenylmethylene group .

Q. What strategies are recommended for analyzing the environmental fate of this compound, including abiotic/biotic transformations?

- Methodological Answer :

- Abiotic Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions to simulate photolysis. Monitor degradation via LC-MS and identify byproducts .

- Biotic Studies : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation. Track metabolite formation with isotopic labeling (¹³C/¹⁵N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.